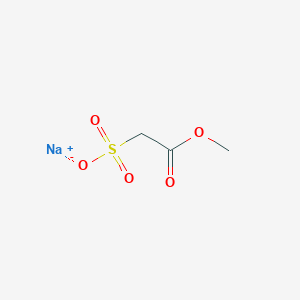

![molecular formula C10H12O2S B1324641 ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 19282-44-1](/img/structure/B1324641.png)

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

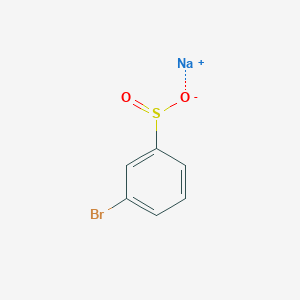

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate .

Synthesis Analysis

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and similar compounds has been reported in the literature . For example, phenyl-tolane type liquid crystals based on 5,6-dihydro-4H-cyclopenta[b]thiophene core were synthesized by Sonogashira coupling reactions in high yields .Molecular Structure Analysis

The molecular structure of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can be represented by the InChI string: InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 . The compound has a complexity of 205 as computed by Cactvs 3.4.6.11 .Physical And Chemical Properties Analysis

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 54.5 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It also has three rotatable bonds .Aplicaciones Científicas De Investigación

- Specific Scientific Field: Antimicrobial Research

- Summary of the Application: Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is used in the synthesis of novel arylidene derivatives, which have shown significant antimicrobial activity . These compounds are particularly effective against methicillin-resistant Staphylococcus aureus .

- Methods of Application or Experimental Procedures: The arylidene derivatives of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .

- Results or Outcomes: The synthesized compounds were characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis . Most of the compounds tested showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

Propiedades

IUPAC Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXSJXOYHFWPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

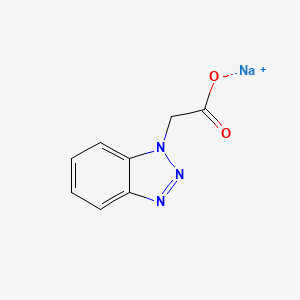

![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)

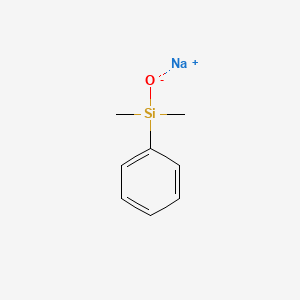

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

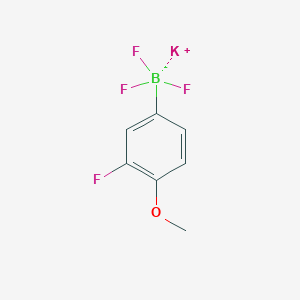

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)